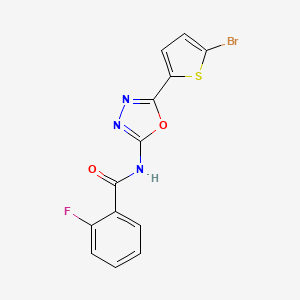

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrFN3O2S/c14-10-6-5-9(21-10)12-17-18-13(20-12)16-11(19)7-3-1-2-4-8(7)15/h1-6H,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTQUKMSSOSKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrFN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions. For instance, a mixture of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, 4-bromobenzyl bromide, and anhydrous potassium carbonate in N,N-dimethylformamide is stirred at room temperature for 12 hours . The resulting product is then purified and crystallized.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic semiconductors and other electronic materials

Mechanism of Action

The mechanism of action of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on substituents. Below is a comparison of key analogs:

Key Observations :

- Halogen vs.

- Fluorine vs. Nitro Groups : The 2-fluorobenzamide substituent likely reduces toxicity compared to nitro groups in Wang et al.'s antiviral compounds .

- Thiophene vs. Furan/Benzofuran : Bromothiophene’s larger atomic radius and polarizability may enhance π-π stacking interactions relative to furan or benzofuran derivatives .

Antifungal Activity

LMM5 and LMM11, oxadiazole derivatives with sulfamoyl and arylalkyl groups, inhibit Paracoccidioides brasiliensis via thioredoxin reductase disruption . The title compound’s bromothiophene group could similarly target redox enzymes but with improved membrane permeability due to fluorine’s lipophilicity.

Antiviral Activity

Wang et al.’s methylthio-oxadiazole derivatives (e.g., Compound 446) showed IC₅₀ values <2 μM against RNA viruses, attributed to nitro group-mediated radical scavenging . The title compound lacks a nitro group but may compensate with bromine’s electrophilic properties.

Antimicrobial Activity

Benzofuran-oxadiazole hybrids (2a/2b) exhibit broad-spectrum activity, likely due to thioacetamide-mediated disruption of bacterial cell walls . The fluorobenzamide moiety in the title compound might enhance Gram-negative penetration compared to chlorophenyl analogs.

Physicochemical Properties

Note: The title compound’s fluorine atom may improve solubility compared to purely hydrophobic analogs like LMM4.

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . For instance, oxadiazole derivatives have been shown to inhibit various bacterial strains and fungi, making them potential candidates for antibiotic development .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties , particularly against pancreatic cancer cell lines (PANC-1). The mechanism of action appears to involve the induction of apoptosis through various signaling pathways, which is supported by molecular docking studies . The following table summarizes the anticancer effects observed in different studies:

| Compound | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | PANC-1 | Apoptosis induction | |

| Hppo (related oxadiazole) | HEK293 | Apoptotic signaling |

Enzyme Inhibition

The compound also exhibits enzyme inhibitory effects , particularly against enzymes such as cholinesterases and glucosidases. These properties suggest potential applications in treating conditions like diabetes and neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of oxadiazole derivatives:

- A study highlighted the antioxidant activity of oxadiazole compounds using various assays, indicating their potential use in preventing oxidative stress-related diseases .

- Another investigation focused on the enzyme inhibitory effects of these compounds, revealing significant inhibition rates for glucosidase, which is crucial for managing blood sugar levels in diabetic patients.

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide with high yield and purity?

Answer:

The synthesis typically involves coupling a bromothiophene derivative with an oxadiazole intermediate, followed by benzamide functionalization. Key steps include:

- Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile are preferred for their ability to dissolve polar intermediates and stabilize reactive species .

- Temperature control : Reactions often proceed at 80–100°C to accelerate cyclization while avoiding decomposition .

- Catalysts : Acid catalysts (e.g., POCl₃) or coupling agents (e.g., EDCI) may enhance oxadiazole ring formation .

- Purification : Recrystallization from methanol/water mixtures or column chromatography ensures high purity (>95%) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., bromothiophene protons at δ 6.8–7.2 ppm, oxadiazole carbons at ~160–165 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity and detects byproducts .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ~410–415 m/z) .

- Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N bands (~1600 cm⁻¹) .

Advanced: How can researchers address discrepancies in bioactivity data observed between different batches of the compound?

Answer:

Discrepancies often arise from variations in purity, stereochemistry, or residual solvents. Methodological solutions include:

- Batch standardization : Implement strict quality control via HPLC and elemental analysis to ensure >98% purity .

- Isomer identification : Use chiral chromatography or X-ray crystallography to rule out stereochemical variations .

- Biological assay validation : Include positive controls (e.g., known enzyme inhibitors) and replicate experiments to confirm activity trends .

Advanced: What strategies are recommended for improving the aqueous solubility of this compound to enhance bioavailability?

Answer:

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro studies to maintain solubility without cytotoxicity .

- Salt formation : Synthesize hydrochloride or sodium salts via reaction with HCl/NaOH to increase polarity .

- Structural modifications : Introduce hydrophilic groups (e.g., morpholinosulfonyl) at non-critical positions to enhance solubility without compromising activity .

Advanced: How does the substitution pattern on the thiophene ring (e.g., bromo vs. chloro) influence the compound’s interaction with biological targets?

Answer:

- Electronic effects : Bromine’s higher electronegativity increases electron-withdrawing effects, enhancing binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) compared to chloro analogs .

- Steric considerations : Bulkier substituents (e.g., bromo) may hinder access to hydrophobic enzyme pockets, reducing potency against targets like β-tubulin .

- Bioisosteric replacement : Replace bromine with trifluoromethyl (-CF₃) to balance lipophilicity and target affinity .

Advanced: What computational methods are suitable for predicting the binding mode of this compound with potential protein targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., NADH-binding domains) .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural optimization .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HBr) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced: How can researchers resolve contradictory data regarding the compound’s antimicrobial efficacy across studies?

Answer:

- Strain specificity : Test against standardized microbial strains (e.g., ATCC cultures) to minimize variability .

- Minimum Inhibitory Concentration (MIC) assays : Use broth microdilution methods per CLSI guidelines for reproducibility .

- Synergy studies : Evaluate combinations with adjuvants (e.g., efflux pump inhibitors) to clarify mechanisms .

Advanced: What methodologies are recommended for studying the compound’s pharmacokinetics in preclinical models?

Answer:

- Plasma stability assays : Incubate compound in rodent plasma (37°C, 24 hr) and quantify via LC-MS to assess metabolic degradation .

- Tissue distribution studies : Administer radiolabeled compound (¹⁴C) and measure accumulation in organs using scintillation counting .

- CYP450 inhibition assays : Use human liver microsomes to identify potential drug-drug interactions .

Basic: What are the key structural motifs responsible for the compound’s biological activity?

Answer:

- Oxadiazole ring : Acts as a bioisostere for ester/carbamate groups, enhancing metabolic stability .

- Bromothiophene : Engages in halogen bonding with target proteins (e.g., kinase ATP-binding pockets) .

- 2-Fluorobenzamide : The fluorine atom improves membrane permeability via reduced polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.